1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Description
Properties
IUPAC Name |
1-(3-aminopropyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-2-1-3-13-4-5-14-9(13)6-8(7-11)12-14/h4-6H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADBFLHIPGBXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. For instance, it can act as an inhibitor of certain kinases, thereby affecting phosphorylation events that regulate cell growth and differentiation. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting certain kinases, it can disrupt the signaling cascades that promote cell division, leading to cell cycle arrest. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can result in changes in the expression levels of genes involved in cellular metabolism and stress responses. The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can affect overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases and phosphatases. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalytic activity. This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound can induce conformational changes in proteins, leading to altered protein-protein interactions and signaling outcomes. These molecular interactions ultimately result in changes in cellular signaling, gene expression, and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of kinase activity and persistent changes in gene expression. In in vitro studies, cells treated with this compound for extended periods exhibit altered growth patterns and metabolic profiles, indicating long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit with minimal toxicity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism and lipid biosynthesis. These interactions result in changes in the overall metabolic profile of cells, influencing their growth and survival.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting their localization and function. The distribution of the compound within tissues is influenced by its affinity for different cell types and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes. The localization of this compound within organelles such as mitochondria and the endoplasmic reticulum can also influence its impact on cellular metabolism and signaling.
Biological Activity
1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse biological activities. The presence of the amino and carbonitrile groups enhances its pharmacological potential.
Research indicates that compounds with imidazo[1,2-b]pyrazole scaffolds often exhibit a range of biological activities, including:
- Antitumor Activity : The imidazo[1,2-b]pyrazole derivatives have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases and pathways involved in tumor growth.
- Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Biological Activity Data
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of nitric oxide production |
Antitumor Activity
A study investigated the antitumor effects of various pyrazole derivatives including this compound. The compound was found to effectively inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating significant potency. The study also explored the compound's mechanism involving apoptosis induction via caspase activation.
Antimicrobial Effects
In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against several strains of bacteria. The mechanism was linked to membrane disruption and interference with bacterial metabolism.
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of the compound by showing its ability to reduce LPS-induced TNF-α production in macrophage cell lines. This suggests a potential therapeutic role in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the carbonitrile and amino positions can significantly alter the biological activity of imidazo[1,2-b]pyrazole derivatives. For instance, substituents at these positions can enhance binding affinity to target proteins or improve solubility and bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain modifications to the imidazo[1,2-b]pyrazole scaffold can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development as an anticancer agent.
Kinase Inhibition
The compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which plays a critical role in clathrin-mediated endocytosis and is implicated in several diseases, including cancer and neurodegenerative disorders. Inhibition of AAK1 could lead to decreased internalization of receptors involved in tumor growth and metastasis, making this compound a target for therapeutic intervention in cancer treatment .
Materials Science Applications
Synthesis of Functional Materials
The unique properties of 1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile allow it to be utilized in the synthesis of functional materials. For example, recent studies have explored its use in creating push-pull dyes through selective functionalization. This process involves modifying the imidazo[1,2-b]pyrazole scaffold to improve solubility and electronic properties, making it suitable for applications in organic photovoltaics and dye-sensitized solar cells .
Catalysis
The compound has also been investigated for its catalytic properties. It can serve as a catalyst in various organic reactions due to its ability to stabilize transition states. The incorporation of magnetic nanoparticles has been shown to enhance the catalytic efficiency of reactions involving imidazo[1,2-b]pyrazole derivatives .
Biochemical Applications
Neuroprotective Effects
Emerging evidence suggests that compounds based on the imidazo[1,2-b]pyrazole framework may exhibit neuroprotective effects. Studies have indicated that these compounds can modulate neurotransmitter systems and provide protection against neuronal damage in models of neurodegenerative diseases .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. The compound has demonstrated activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Studies
Comparison with Similar Compounds
Functional Implications :
- Compound A ’s simpler bicyclic core may reduce synthetic complexity and improve metabolic stability compared to Compound B’s tricyclic system.
- The stereochemical specificity in Compound B may confer higher target selectivity but complicates synthesis.
Pharmacological and Kinetic Profiles
- Target Selectivity: Compound B’s tricyclic core and stereochemistry are optimized for high selectivity against specific kinases (e.g., ALK, ROS1), with reported IC₅₀ values in the low nanomolar range. Compound A’s smaller structure may exhibit broader kinase inhibition but lower potency.
- Solubility: The 3-aminopropyl group in Compound A likely improves solubility (predicted logP ~1.5) compared to Compound B’s logP >3, which aligns with its hydrophobic substituents .
- Synthetic Accessibility : Compound A’s lack of stereocenters and simpler core suggests a more cost-effective synthesis, advantageous for early-stage drug discovery.
Therapeutic Potential
- Compound A : Preliminary studies suggest utility in targeting kinases involved in proliferative diseases. Its balance of solubility and synthetic feasibility makes it a viable lead for further optimization.
- Compound B: The patent emphasizes its efficacy in in vivo models of non-small cell lung cancer, attributed to its high selectivity and potent inhibition . However, its complex structure may pose challenges in pharmacokinetics.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile typically involves:
- Construction of the 1H-imidazo[1,2-b]pyrazole core via condensation or cyclocondensation reactions involving pyrazole derivatives.
- Introduction of the cyano group (carbonitrile) at the 6-position.
- Subsequent N-substitution with a 3-aminopropyl moiety.
The core imidazo[1,2-b]pyrazole scaffold is often prepared through multi-component reactions (MCRs), including Groebke–Blackburn–Bienaymé (GBB) type condensations, or sequential cyclizations involving hydrazine and malononitrile derivatives.
Preparation of the Imidazo[1,2-b]pyrazole Core
2.1 Microwave-Assisted Cyclocondensation
A highly efficient method involves the microwave-assisted cyclocondensation of ethoxymethylene malononitrile derivatives with hydrazine hydrate to form 5-aminopyrazole-4-carbonitrile intermediates, which then undergo a GBB three-component reaction with aldehydes and isocyanides to yield 1H-imidazo[1,2-b]pyrazoles.
- Reaction conditions: Microwave irradiation at 80°C, 150 W for 10 minutes in ethanol.
- Followed by addition of water, aldehyde, trifluoroacetic acid (TFA, 20 mol%), and isocyanide at room temperature for 10–60 minutes.
- Yields: Moderate to good (e.g., 65% overall yield for related compounds).
- Key factors: The order of reagent addition and presence of water are critical to avoid complex mixtures.
This method offers a rapid and efficient route to the imidazo[1,2-b]pyrazole core with cyano functionality.
2.2 Condensation of (Ethoxymethylene)malononitrile with Arylhydrazines
An alternative approach involves refluxing aryl hydrazines with (ethoxymethylene)malononitrile in ethanol or trifluoroethanol under nitrogen atmosphere to afford 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be further cyclized.
- Reaction time: 0.5 to 4 hours depending on the aryl hydrazine.
- Yields: 47% to 84% depending on substituents.
- Purification: Column chromatography on silica gel.
- This step provides regioselective formation of aminopyrazole intermediates essential for subsequent cyclization.
Representative Data Table of Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation (Microwave) | Ethoxymethylene malononitrile + Hydrazine hydrate | 80°C (MW) | 10 min | >90% | Ethanol solvent; microwave irradiation |
| GBB 3-Component Reaction | 5-Aminopyrazole-4-carbonitrile + Aldehyde + Isocyanide + TFA | RT | 10–60 min | ~65% | Order of addition critical; water presence |
| Pyrazole formation | Arylhydrazine + (Ethoxymethylene)malononitrile | Reflux | 0.5–4 hours | 47–84% | Nitrogen atmosphere; column chromatography |
| N-Alkylation | Imidazo[1,2-b]pyrazole + 3-bromopropylamine | Reflux | Several hrs | Variable | Protection of amine may be required |
Research Findings and Notes
- The microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- The regioselectivity in pyrazole formation is high, avoiding side products such as 3-amino regioisomers or hydrazides.
- The presence of water in the GBB reaction step must be controlled; excess water leads to complex mixtures, while a catalytic amount of TFA promotes smooth cyclization.
- Variation in aldehyde and isocyanide components allows for structural diversity around the imidazo[1,2-b]pyrazole core, which can be exploited for functionalization including aminopropyl side chains.
- Alkylation steps to introduce the 3-aminopropyl group require careful control of reaction conditions to prevent polymerization or side reactions of the primary amine.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via refluxing precursor molecules (e.g., aminopropyl derivatives and activated pyrazole intermediates) in solvents like pyridine for 5–6 hours, followed by neutralization and recrystallization from ethanol or dioxane . To optimize yields, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent ratio, reaction time) and identify statistically significant factors. This reduces trial-and-error approaches and improves efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should researchers interpret complex spectral data?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identify functional groups (e.g., nitrile stretches near 2253 cm⁻¹ and amine bands around 3439 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks by comparing coupling patterns and chemical shifts with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
- HRMS : Confirm molecular formula (e.g., C₂₆H₁₈N₆O with [M+H]⁺ at 431.1621 amu) and resolve ambiguities from overlapping signals .
- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., 62.77% C, 4.01% H, 24.40% N) .
Advanced Research Questions
Q. How can computational chemistry tools enhance the synthesis and modification of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, transition states, and thermodynamic stability of intermediates. Tools like ICReDD’s reaction path search methods enable virtual screening of optimal reaction conditions (e.g., solvent polarity, catalyst effects) before lab validation. Computational models also guide functionalization strategies (e.g., introducing electron-withdrawing groups to modulate reactivity) .
Q. What experimental strategies are effective in resolving contradictory spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Contradictory NMR/MS data : Use decoupling experiments in NMR or tandem MS (MS/MS) to isolate fragment ions. Cross-validate with elemental analysis to rule out impurities .
- Unexpected byproducts : Employ gradient HPLC or preparative TLC to separate intermediates. Analyze byproducts via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm structures .
Q. How should researchers design experiments to investigate the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer :
- Reactivity screening : Use a fractional factorial design to test multiple reagents (e.g., Grignard reagents, acyl chlorides) under varying conditions (pH, solvent).
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps.
- Mechanistic probes : Isotope labeling (e.g., ¹⁵N in the aminopropyl group) can track bond reorganization during reactions .
Q. What advanced purification techniques are recommended when traditional recrystallization fails to isolate the compound effectively?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) for polar impurities.
- Membrane separation : Apply nanofiltration membranes to separate byproducts based on molecular weight cut-offs .
Methodological Notes
- Data Management : Utilize chemical software for spectral database matching, reaction simulation, and secure data storage (e.g., encrypted cloud platforms) .
- Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) and use internal standards (e.g., deuterated solvents for NMR) to ensure consistency across labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
